2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the pyrimidine derivative with N-(2,4-dimethylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups could play a role in binding to these targets, while the pyrimidine ring could facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide shares similarities with other pyrimidine derivatives, such as 2-{[4-(4-Methylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide.
Ethyl acetoacetate: Another compound with a keto group and potential for various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a cyano group and a sulfanyl group in the same molecule is relatively rare, providing unique opportunities for research and development.
Properties
Molecular Formula |
C25H26N4O2S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O2S/c1-15-6-11-20(16(2)12-15)27-21(30)14-32-24-28-22(19(13-26)23(31)29-24)17-7-9-18(10-8-17)25(3,4)5/h6-12H,14H2,1-5H3,(H,27,30)(H,28,29,31) |
InChI Key |
GWIUVBHYXOSZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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